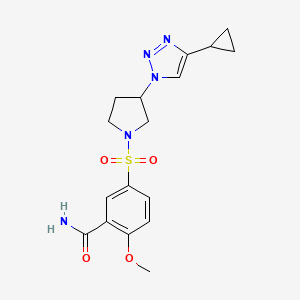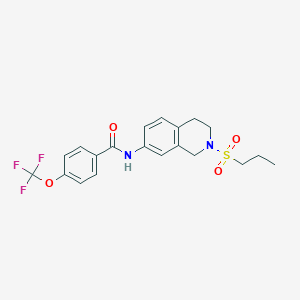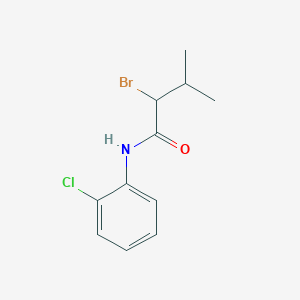![molecular formula C14H15ClN4O B2457755 2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide CAS No. 2411283-61-7](/img/structure/B2457755.png)
2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazoloquinoline core, followed by chlorination and subsequent amide formation.
Cyclization: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the triazoloquinoline core.
Chlorination: The triazoloquinoline intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amide Formation: Finally, the chlorinated intermediate is reacted with a suitable amine, such as propanamide, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazoloquinoline moiety, to form various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the triazoloquinoline moiety.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazoloquinoline core is known for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, particularly those involving nucleic acid interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its unique structure may find applications in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety can intercalate with DNA, thereby inhibiting DNA replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cellular signaling pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyrazine: Potential anticancer agent with activity against various cancer cell lines.
Uniqueness
2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-9(15)14(20)16-8-13-18-17-12-7-6-10-4-2-3-5-11(10)19(12)13/h2-5,9H,6-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWPJEZBRIYUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2457680.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)



![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide](/img/structure/B2457695.png)
